8-Bromo-2-chloroquinoline-3-carbaldehyde
Description
8-Bromo-2-chloroquinoline-3-carbaldehyde is a halogenated quinoline derivative characterized by a bromine atom at position 8, a chlorine atom at position 2, and a formyl (aldehyde) group at position 3. Its molecular formula is C₁₁H₆BrClNO, with a molecular weight of 300.54 g/mol (based on structurally similar compounds in ). The aldehyde group at position 3 enhances its utility as a versatile building block in organic synthesis, particularly for forming Schiff bases or participating in condensation reactions.
Properties
Molecular Formula |
C10H5BrClNO |
|---|---|
Molecular Weight |
270.51 g/mol |
IUPAC Name |
8-bromo-2-chloroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-8-3-1-2-6-4-7(5-14)10(12)13-9(6)8/h1-5H |
InChI Key |
ARFJBUGMPWRAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (DMF + POCl₃ or PCl₅) upon heating . The reaction conditions often include the use of different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form various heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
8-Bromo-2-chloroquinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carboxaldehyde group, which can react with nucleophiles in biological systems. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 8-bromo-2-chloroquinoline-3-carbaldehyde with related quinoline derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
